molecular formula C20H18N4O2S B11295659 1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide

1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide

Cat. No.: B11295659
M. Wt: 378.4 g/mol
InChI Key: OQMHJEUQRHCQTG-UHFFFAOYSA-N
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Description

1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core

Preparation Methods

The synthesis of 1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide typically involves multi-step reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Cyclization: The compound can participate in cyclization reactions to form additional fused ring systems.

Mechanism of Action

The mechanism of action of 1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar compounds to 1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

6,10-dimethyl-N-(2-methylsulfanylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H18N4O2S/c1-12-7-6-10-24-17(12)22-18-13(20(24)26)11-15(23(18)2)19(25)21-14-8-4-5-9-16(14)27-3/h4-11H,1-3H3,(H,21,25)

InChI Key

OQMHJEUQRHCQTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4SC

Origin of Product

United States

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